4-[(3S)-3-methylpiperidine-1-carbonyl]aniline
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Overview
Description
4-[(3S)-3-methylpiperidine-1-carbonyl]aniline is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 4-[(3S)-3-methylpiperidine-1-carbonyl]aniline can be achieved through several routes. One common method involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehyde . Another method involves the preparation of Niraparib intermediate 4-(3S-piperidine-3-yl)aniline through a series of reactions including contact reaction with hydroxylamine hydrochloride, catalytic reaction with phenyl dichlorophosphate, and reduction reaction .
Chemical Reactions Analysis
4-[(3S)-3-methylpiperidine-1-carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen.
Substitution: This reaction can occur at the aromatic ring or the piperidine ring, often using reagents like halogens or nucleophiles.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Piperidine derivatives, including 4-[(3S)-3-methylpiperidine-1-carbonyl]aniline, are used in the synthesis of various biologically active molecules. They exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Mechanism of Action
The mechanism of action of 4-[(3S)-3-methylpiperidine-1-carbonyl]aniline involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act by binding to receptors or enzymes, thereby modulating their activity. For example, they may inhibit certain enzymes involved in disease pathways or bind to receptors to block or activate signaling pathways .
Comparison with Similar Compounds
4-[(3S)-3-methylpiperidine-1-carbonyl]aniline can be compared with other piperidine derivatives such as 4-methyl-3-(piperidine-1-carbonyl)aniline. While both compounds share a piperidine ring, their unique substituents confer different pharmacological properties and applications. The presence of a methyl group in this compound, for instance, may influence its binding affinity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(4-aminophenyl)-[(3S)-3-methylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3/t10-/m0/s1 |
InChI Key |
PNJJYGKJDHDGOM-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CCCN(C1)C(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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